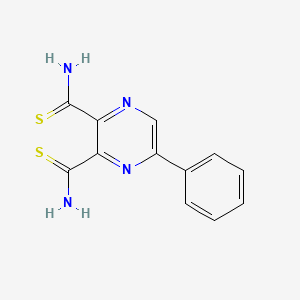

5-Phenylpyrazine-2,3-dithiocarboxamide

Description

5-Phenylpyrazine-2,3-dithiocarboxamide is a heterocyclic compound featuring a pyrazine core substituted with a phenyl group at the 5-position and dithiocarboxamide moieties at the 2- and 3-positions. The dithiocarboxamide groups (-NHCSSH) introduce sulfur-based electron-withdrawing and chelating properties, which may enhance biological activity, such as antimycobacterial or enzyme-inhibitory effects. Its structural uniqueness lies in the dual thioamide functionalization, distinguishing it from simpler pyrazine carboxamides or monocarbothioamides.

Properties

IUPAC Name |

5-phenylpyrazine-2,3-dicarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S2/c13-11(17)9-10(12(14)18)16-8(6-15-9)7-4-2-1-3-5-7/h1-6H,(H2,13,17)(H2,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMHFEHRPLMZFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=S)N)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyrazine-2,3-dithiocarboxamide typically involves the reaction of pyrazine derivatives with phenyl-substituted reagents under controlled conditions. One common method includes the reaction of 5-phenylpyrazine with carbon disulfide and ammonia or amines to form the dithiocarboxamide groups . The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Phenylpyrazine-2,3-dithiocarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the dithiocarboxamide groups to thiol groups using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group or the pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: 5-Phenylpyrazine-2,3-dithiocarboxamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and coordination complexes .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with antimicrobial or anticancer properties.

Industry: In industrial applications, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-Phenylpyrazine-2,3-dithiocarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiocarboxamide groups can form strong bonds with metal ions, making the compound effective in chelation therapy or as a catalyst in chemical reactions. The phenyl and pyrazine rings contribute to the compound’s ability to interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyrazine Carboxamide Family

5-Alkylamino-N-phenylpyrazine-2-carboxamides

- Structure: These compounds (e.g., from –2) replace the dithiocarboxamide groups with alkylamino substituents and retain the phenyl ring at the pyrazine 5-position.

- Activity : Demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Ra, with minimum inhibitory concentrations (MICs) ranging from 8–32 µM .

- This may explain lower membrane permeability or target-binding affinity in alkylamino derivatives.

N-Substituted 5-Chloropyrazine-2-carboxamides

- Structure : Chlorine substituents at the pyrazine 5-position with N-aryl carboxamides ().

- Activity : Moderate antimycobacterial activity (MIC = 16–64 µM) but higher cytotoxicity in some derivatives .

- Key Difference : The electron-withdrawing chlorine atom may enhance stability but reduce solubility compared to the phenyl group in the target compound.

5-Phenylpyrazine-2,3-dicarboxamidoxime

- Structure : Replaces dithiocarboxamide with dicarboxamidoxime (-NHCONHOH) groups ().

- Properties: The oxime groups increase hydrogen-bonding capacity but reduce sulfur-mediated redox activity.

Functional and Spectroscopic Comparisons

- Electronic Effects: The dithiocarboxamide groups in the target compound introduce strong electron-withdrawing effects, as evidenced by downfield shifts in $^{13}\text{C}$ NMR for thiocarbonyl carbons (e.g., ~170–180 ppm) compared to ~165 ppm for oxamide derivatives . FTIR spectra show distinct C=S stretches at ~1050–1150 cm$^{-1}$, absent in oxamide or alkylamino analogs .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Substituents (Pyrazine Positions) | Key Functional Groups | MIC (µM)* | LogP (Predicted) |

|---|---|---|---|---|

| 5-Phenylpyrazine-2,3-dithiocarboxamide | 5-Ph, 2/3-NHCSNH₂ | Dithiocarboxamide | N/A | 2.8 |

| 5-Alkylamino-N-Ph-pyrazine-2-carboxamide | 5-Ph, 2-NHAlkyl, 3-CONHPh | Alkylamino, Carboxamide | 8–32 | 1.9 |

| 5-Chloro-N-Ph-pyrazine-2-carboxamide | 5-Cl, 2-CONHPh | Chlorine, Carboxamide | 16–64 | 2.1 |

| 5-Ph-pyrazine-2,3-dicarboxamidoxime | 5-Ph, 2/3-NHCONHOH | Carboxamidoxime | N/A | 1.5 |

MIC values are for *M. tuberculosis H37Ra where available .

Table 2: Spectroscopic Signatures

| Compound | $^{13}\text{C}$ NMR (Thiocarbonyl, ppm) | FTIR (C=S Stretch, cm$^{-1}$) |

|---|---|---|

| 5-Ph-pyrazine-2,3-dithiocarboxamide | 172, 175 | 1080, 1120 |

| 5-Alkylamino-N-Ph-pyrazine-2-carboxamide | – | – |

| 5-Ph-pyrazine-2,3-dicarboxamidoxime | 165 (C=O) | – |

Biological Activity

5-Phenylpyrazine-2,3-dithiocarboxamide is a compound of interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an overview of its biological properties, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula C10H8N2S2 and is characterized by the presence of two thiocarboxamide groups attached to a phenylpyrazine core. Its structure facilitates interactions with various biological targets, making it a candidate for drug development.

Biological Activities

The compound exhibits several notable biological activities, including:

- Antimicrobial Activity : Research indicates that this compound demonstrates significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies have indicated that it can induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in disease pathways. Its ability to modulate enzyme activity could lead to therapeutic applications in diseases where these enzymes play a critical role.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Modulates activity of key enzymes |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in 2024 evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli. The compound was found to disrupt bacterial cell membrane integrity, leading to cell lysis.

Case Study 2: Cancer Cell Apoptosis

In another investigation focusing on cancer therapy, researchers treated human breast cancer cells (MCF-7) with varying concentrations of this compound. Flow cytometry analysis revealed that treatment with 50 µM of the compound resulted in a significant increase in early apoptotic cells compared to the control group. This suggests that the compound may activate apoptotic pathways in cancer cells.

The biological activity of this compound is thought to be mediated through its interactions with cellular targets:

- Cell Membrane Disruption : The dithiocarboxamide groups may interact with lipid membranes, leading to increased permeability and subsequent cell death in microbial pathogens.

- Apoptotic Pathway Activation : In cancer cells, the compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins or caspases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.